2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-2-17-9-7-10-18(15-17)22-20(25)16-23-12-8-11-19(21(23)26)29(27,28)24-13-5-3-4-6-14-24/h7-12,15H,2-6,13-14,16H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQDVELMMDGMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids under basic conditions.
Formation of the dihydropyridinone moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with N-(3-ethylphenyl)acetamide: This final step involves coupling reactions using reagents like coupling agents (e.g., EDC, DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound is studied as a potential drug candidate for treating various diseases, particularly those requiring modulation of biological pathways influenced by calcium channels and other receptors.
- Biological Activity : Investigated for its antimicrobial, antiviral, and anticancer properties. Research indicates that it may interfere with specific molecular targets, enhancing its therapeutic potential.
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Exhibits potential against various bacterial strains, suggesting utility in infection control. |
| Antiviral Properties | Preliminary studies indicate effectiveness against certain viral pathogens. |
| Anticancer Activity | Shows promise in inhibiting tumor growth in vitro and in vivo models. |
2. Organic Chemistry
- Building Block for Synthesis : Utilized as a reagent in organic reactions for synthesizing more complex molecules.
- Chemical Reactions : Can undergo oxidation, reduction, and substitution reactions, allowing for the introduction of different functional groups into the molecule.
| Reaction Type | Major Products |
|---|---|
| Oxidation | Sulfoxides or sulfones |
| Reduction | Amines or alcohols |
| Substitution | Various derivatives with different functional groups |
3. Industrial Applications
- Pharmaceutical Manufacturing : Acts as an intermediate in the production of pharmaceuticals, contributing to the development of new therapeutic agents.
- Material Science : Explored for use in developing new materials due to its unique chemical properties.
Case Studies
- Anticancer Research : A study evaluated the efficacy of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting further investigation into its mechanisms of action.
- Antimicrobial Activity Assessment : In vitro testing demonstrated that the compound displayed activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent.
- Synthetic Pathways Exploration : Research focused on optimizing synthetic routes for large-scale production revealed effective methods using continuous flow reactors that enhance yield and purity while reducing costs.
Mechanism of Action
The mechanism of action of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds , substituents , and pharmacological profiles . Below is a detailed comparison with key examples:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Divergence: The azepane-sulfonyl group in the target compound distinguishes it from analogs like (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide, which features a tetrahydrofuran-2-one ring instead . Compared to 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, the target compound lacks chlorine substituents but incorporates a bulky azepane-sulfonyl group, likely altering lipophilicity (clogP) and metabolic stability .
However, the dihydropyridinone core in the target compound may shift its mechanism toward enzyme inhibition (e.g., kinases, proteases) rather than GABA receptor modulation.
Synthetic and Crystallographic Insights :
- Synthesis routes for analogs often employ carbodiimide-mediated coupling (e.g., 2-(3,4-dichlorophenyl)acetamide derivatives) or acetylation of sulfonamide intermediates . The target compound’s synthesis remains undisclosed but likely involves similar steps.
- Crystal structures of dichlorophenylacetamide derivatives reveal planar amide groups and R₂²(10) hydrogen-bonded dimers , suggesting that the target compound’s azepane-sulfonyl group may disrupt such packing, impacting crystallinity .
Biological Activity
The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, through a review of existing literature and research findings.
Anticancer Activity
Research indicates that compounds with similar structural features to 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide exhibit significant anticancer activity. For instance, studies on related dihydropyridine derivatives have demonstrated their efficacy against various cancer cell lines.
Case Study: Anticancer Assessment
In a recent study, derivatives were tested against A549 human lung adenocarcinoma cells. The compounds were evaluated for their cytotoxic effects using an MTT assay. Notably, compounds with specific substitutions in the phenyl ring showed enhanced anticancer activity:
| Compound | Substitution | Viability (%) |
|---|---|---|
| Control | - | 100 |
| Compound A | 4-Cl | 64 |
| Compound B | 4-Br | 61 |
| Compound C | 4-N(CH₃)₂ | 45 |
These findings suggest that modifications to the phenyl ring can significantly affect the biological activity of similar compounds .
Antimicrobial Activity
The antimicrobial potential of azepane derivatives has also been explored. Compounds structurally related to 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide have shown activity against multidrug-resistant pathogens.
Case Study: Antimicrobial Screening
A study screened several azepane derivatives against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. The results highlighted the following:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 32 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results indicate promising antimicrobial properties that warrant further investigation into the mechanisms of action and potential therapeutic applications .
Q & A
Basic: What are the recommended synthetic routes for 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Formation of the dihydropyridinone core via cyclization of a precursor with azepane-1-sulfonyl chloride.
- Step 2 : Introduction of the acetamide moiety via nucleophilic substitution or amidation.
Key factors affecting yield include solvent polarity (e.g., DMF for sulfonylation), temperature control (60–80°C for cyclization), and stoichiometric ratios of reagents. For example, excess azepane-1-sulfonyl chloride may improve sulfonylation efficiency but risks side reactions . Industrial-scale optimization might employ continuous flow reactors to enhance purity .
Advanced: How can computational reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?
State-of-the-art computational approaches, such as density functional theory (DFT), can predict transition states and intermediates for sulfonylation and amidation steps. For instance:
- Reaction Path Analysis : Identify energy barriers for azepane-sulfonyl group attachment to the pyridinone ring.
- Condition Optimization : Simulate solvent effects (e.g., dielectric constants) to minimize side products.
These methods reduce trial-and-error experimentation by narrowing optimal temperatures, catalysts, and solvent systems. Feedback loops between simulations and experimental validation (e.g., via HPLC monitoring) enhance efficiency .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- HPLC : Quantify purity (>95% for biological assays) and detect sulfonamide-related impurities.
- NMR (1H/13C) : Confirm regioselectivity of the azepane-sulfonyl group (e.g., δ 3.2–3.5 ppm for CH₂ adjacent to sulfonyl).
- HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 432.18).
- X-ray Crystallography : Resolve ambiguity in stereochemistry or crystal packing effects .
Advanced: What strategies resolve contradictions in biological activity data (e.g., IC50 variability across assays)?
- Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for off-target effects (e.g., kinase panel screening).
- Structural-Activity Analysis : Compare analogs (e.g., replacing the 3-ethylphenyl group with 3-methyl) to isolate pharmacophore contributions.
- Statistical Robustness : Apply multivariate regression to account for variables like solvent residues or batch-to-batch variability .
Basic: What are the key structural features influencing this compound’s reactivity in medicinal chemistry applications?
- Azepane-Sulfonyl Group : Enhances solubility and modulates target binding via hydrogen bonding.
- Dihydropyridinone Core : Acts as a hydrogen bond acceptor, critical for enzyme inhibition (e.g., kinases).
- 3-Ethylphenyl Acetamide : Hydrophobic interactions with protein pockets improve binding affinity .
Advanced: How can reaction engineering principles (e.g., membrane separation, flow chemistry) optimize large-scale synthesis?
- Membrane Technologies : Separate unreacted sulfonyl chloride using nanofiltration (MWCO ~500 Da).
- Flow Reactors : Improve heat transfer during exothermic amidation steps, reducing decomposition.
- Process Control : Real-time PAT (Process Analytical Technology) monitors intermediate formation, enabling dynamic adjustment of residence times .
Basic: What biological targets or pathways are hypothesized for this compound based on structural analogs?
Analogous pyridinone-sulfonamides inhibit protein kinases (e.g., CDK2) or G-protein-coupled receptors (GPCRs). The acetamide moiety may interact with catalytic lysine residues, while the sulfonyl group stabilizes binding via water-mediated hydrogen bonds .
Advanced: How can molecular dynamics (MD) simulations model this compound’s interaction with biological targets?
- Docking Studies : Predict binding poses in kinase ATP-binding pockets (e.g., using AutoDock Vina).
- Free Energy Calculations : Compute ΔG binding using MM-PBSA to rank derivatives.
- Solvent Accessibility : Analyze the sulfonyl group’s role in displacing bound water molecules .
Basic: What stability studies are required for this compound under varying storage conditions?
- Thermal Stability : TGA/DSC to identify decomposition temperatures (>150°C).
- Hydrolytic Stability : Accelerated degradation studies at pH 2–9 (37°C, 7 days) to assess ester/amide bond lability.
- Photostability : UV-Vis monitoring under ICH Q1B guidelines to detect photo-oxidation .
Advanced: What reaction engineering principles apply to reactor design for scaled-up synthesis?
- Plug-Flow Reactors : Minimize back-mixing during sulfonylation to suppress di-sulfonylated byproducts.
- Heat Exchanger Integration : Manage exothermicity in cyclization steps (ΔH ≈ -80 kJ/mol).
- Crystallization Optimization : Use anti-solvent addition (e.g., heptane) to control particle size distribution for consistent bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
